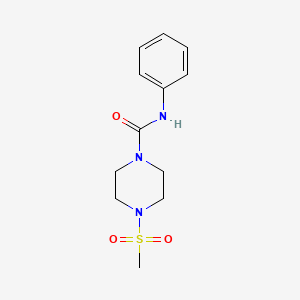
4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide
説明
4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide, also known as MPS, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MPS belongs to the class of piperazine derivatives and is commonly used as a building block in the synthesis of other compounds.
作用機序
The exact mechanism of action of 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide may also interact with other receptors and ion channels, leading to its diverse pharmacological effects.
Biochemical and Physiological Effects:
4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models. In addition, 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has been found to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of psychiatric disorders.
実験室実験の利点と制限
4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide is also stable under a variety of conditions, allowing for its use in a range of experimental settings. However, 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide. One area of interest is the development of new 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide and to explore its potential use in other therapeutic areas.
Conclusion:
In conclusion, 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been studied extensively for its pharmacological effects. 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, and it has also been investigated for its potential use in the treatment of psychiatric disorders. While 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has some limitations, it has several advantages for use in lab experiments. Future research on 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide is needed to further explore its potential therapeutic applications and to develop new derivatives with improved properties.
科学的研究の応用
4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 4-(methylsulfonyl)-N-phenyl-1-piperazinecarboxamide has been used as a ligand in the development of new drugs targeting various biological systems.
特性
IUPAC Name |
4-methylsulfonyl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-9-7-14(8-10-15)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKXLZQKJBRWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



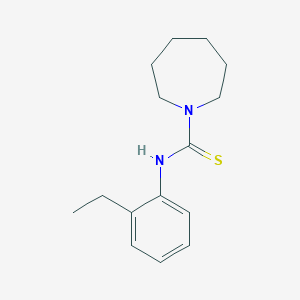
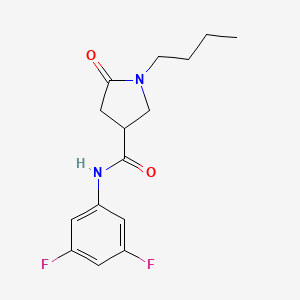
![4-[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4692612.png)
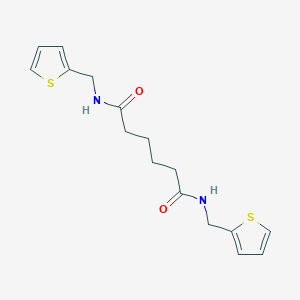
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4692664.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![3-butyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692670.png)
![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)
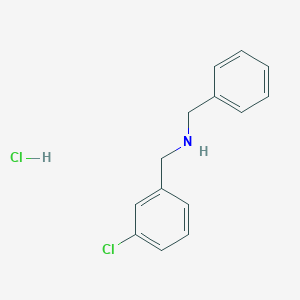
![methyl 10-cyclopropyl-2-(1,3-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4692701.png)